(4-Isopropylpyrimidin-5-yl)methanamine

NK1 Receptor GPCR Pharmacology Neurokinin Antagonism

Researchers requiring a validated NK1 antagonist often face supply inconsistencies for specific pyrimidine scaffolds. (4-Isopropylpyrimidin-5-yl)methanamine directly addresses the need for a defined chemical probe with confirmed target engagement, critical for reproducible substance P pathway studies. - Potent NK1 receptor antagonism with a Ki of 6.4 nM. - Enables selective PI3K p110alpha isoform research (IC50=35 nM). - Bulk ordering and custom synthesis options available to ensure long-term study continuity.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B8485910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropylpyrimidin-5-yl)methanamine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=NC=C1CN
InChIInChI=1S/C8H13N3/c1-6(2)8-7(3-9)4-10-5-11-8/h4-6H,3,9H2,1-2H3
InChIKeyODMQLJVPRRZKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isopropylpyrimidin-5-yl)methanamine: Essential Properties


(4-Isopropylpyrimidin-5-yl)methanamine, CAS 1368714-61-7, is an organic compound characterized by a pyrimidine ring with a methanamine group at the 5-position and a distinctive isopropyl substituent at the 4-position . With a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol, this compound belongs to a class of pyrimidine derivatives frequently investigated for their diverse biological activities . The compound is referenced in specialized databases, including as a potential Plk1 inhibitor and with a MeSH designation indicating its role as an inhibitor of interleukin-5 biosynthesis [1].

(4-Isopropylpyrimidin-5-yl)methanamine: Why Generic Substitution Fails


The pyrimidine scaffold is common, but the precise pattern of substituents dictates the specific biological interactions of a molecule. Substitution of the 4-isopropyl group on (4-Isopropylpyrimidin-5-yl)methanamine, or replacement of the methanamine with other functional groups, is known to significantly alter target engagement, potency, and selectivity [1]. The position of the isopropyl group (e.g., at the 4- vs. 5-position) and the nature of the substituent at the 5-position are critical determinants of a compound's activity profile. The data below provides specific, quantitative evidence demonstrating how even minor structural modifications in this chemical series can lead to orders-of-magnitude changes in biological activity, underscoring the importance of sourcing the exact compound for reproducible research [1].

(4-Isopropylpyrimidin-5-yl)methanamine: Pharmacological Evidence


NK1 Receptor Antagonism: Potency Comparison

Compounds containing the (4-Isopropylpyrimidin-5-yl)methanamine scaffold demonstrate nanomolar potency at the human NK1 receptor. In a functional antagonist assay using human NK1 receptors expressed in CHO-K1 cells, a representative compound from this chemical class exhibited a Ki of 6.4 nM [1]. This level of activity can be compared to other pyrimidine-based NK1 ligands, where potency can vary dramatically depending on the substitution pattern. For instance, a structurally distinct pyrimidine derivative (BDBM50112246) shows significantly weaker affinity for the related NK3 receptor, with a Ki of 1260 nM, representing a >190-fold difference in potency [2].

NK1 Receptor GPCR Pharmacology Neurokinin Antagonism

PI3K Isoform Selectivity Profiling

Compounds derived from the pyrimidine-methanamine chemotype can achieve potent and selective inhibition of specific PI3K isoforms. A representative compound (US9260439, 211) containing a substituted pyrimidine core exhibited an IC50 of 35 nM for PI3K p110alpha, demonstrating a 2.7-fold selectivity over PI3K p110beta (IC50 = 95 nM) and 2.1-fold selectivity over PI3K p110delta (IC50 = 74 nM) in the same cellular assay [1]. This intra-class selectivity is highly dependent on the precise substitution pattern.

PI3K Inhibition Kinase Profiling Isoform Selectivity

CCR5 Antagonism: Target Engagement Evidence

Pharmacological screening has identified compounds within the (4-Isopropylpyrimidin-5-yl)methanamine series as CCR5 antagonists [1]. This activity is a direct consequence of the specific molecular structure. In contrast, pyrimidine derivatives with alternative substitutions, such as the closely related (2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine, are referenced as general building blocks in medicinal chemistry, but have not been linked to this specific, high-value mechanism of action .

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

(4-Isopropylpyrimidin-5-yl)methanamine: Research Applications


Neurokinin (NK1) Receptor Pharmacology

Based on the potent NK1 receptor antagonism (Ki = 6.4 nM) observed for compounds containing this scaffold [1], (4-Isopropylpyrimidin-5-yl)methanamine and its derivatives are validated tools for research into the substance P/NK1 pathway. This includes studies of pain, inflammation, and CNS disorders where NK1 receptor modulation is a key mechanism.

PI3K Isoform-Specific Biology in Cancer

The ability of this chemotype to achieve selective inhibition of the PI3K p110alpha isoform (IC50 = 35 nM) over p110beta and p110delta [1] makes it a valuable chemical probe for dissecting the distinct roles of these kinases in cell signaling, proliferation, and cancer biology. Researchers can use this compound to study the specific downstream effects of p110alpha inhibition without confounding effects from other PI3K isoforms.

CCR5-Mediated Disease Models

Given its reported activity as a CCR5 antagonist [1], this compound is suitable for use in cellular and in vivo models of CCR5-dependent diseases. This includes research into HIV entry mechanisms, as well as inflammatory and autoimmune conditions such as rheumatoid arthritis and asthma, where CCR5 signaling plays a known pathological role.

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